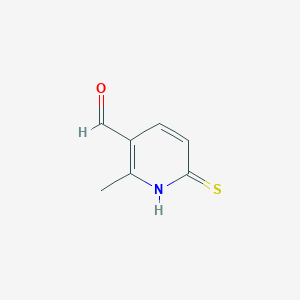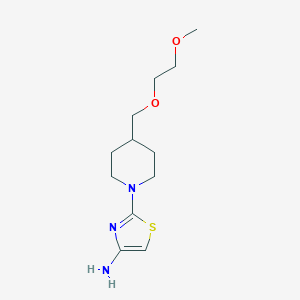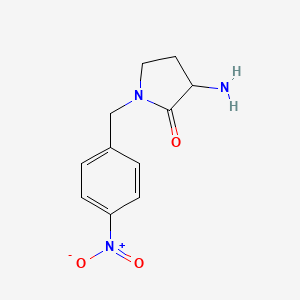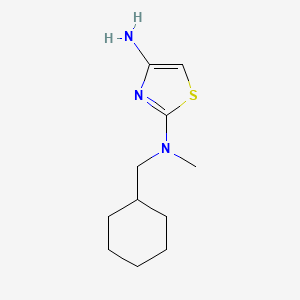
4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸は、分子式C11H9NO3S、分子量235.26 g/molの汎用性のある化学化合物です 。この化合物は、ヒドロキシ基と2-メチルチアゾール-4-イル基で置換された安息香酸コアを特徴とし、さまざまな科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸の合成は、通常、特定の条件下で4-ヒドロキシ安息香酸と2-メチルチアゾールを反応させることから始まります。 一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して、安息香酸とチアゾール環の間のアミド結合の形成を促進することです .
工業的生産方法
この化合物の工業的生産方法は広く文書化されていませんが、大規模生産のための最適化を施した同様の合成経路を使用している可能性があります。これには、一貫した品質と収率を確保するために、連続フローリアクターと自動化システムの使用が含まれる場合があります。
化学反応の分析
反応の種類
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: 強い酸化条件下で、ヒドロキシ基をカルボニル基に酸化できます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、カルボン酸基をアルコールに還元できます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。
主要な生成物
酸化: 4-オキソ-3-(2-メチルチアゾール-4-イル)安息香酸の形成。
還元: 4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)ベンジルアルコールの形成。
置換: 使用される試薬に応じて、さまざまな置換チアゾール誘導体の形成。
科学的研究の応用
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸は、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗真菌活性を有する可能性について調査されています.
作用機序
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸の作用機序には、さまざまな分子標的との相互作用が含まれます。チアゾール環は、酵素やタンパク質と相互作用し、その活性を阻害する可能性があります。 この化合物は、フリーラジカルを捕捉し、酸化ストレスを軽減することで、抗酸化剤としても機能する可能性があります .
類似の化合物との比較
類似の化合物
4-ヒドロキシ安息香酸: チアゾール環がないため、特定の用途では汎用性が低くなります.
2-メチルチアゾール: 安息香酸コアがないため、薬物開発における用途が制限されます.
3-ヒドロキシ-4-メチル安息香酸: 類似の構造ですが、チアゾール環の代わりにメチル基を持っています.
独自性
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸は、ヒドロキシ安息香酸とチアゾールの両方の部分が存在するため、独特です。これにより、両方の官能基から特性の組み合わせが得られ、さまざまな科学的および産業的用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-Hydroxy-3-(2-thiazolyl)benzoic acid: Similar structure but lacks the methyl group on the thiazole ring.
4-Hydroxy-3-(2-pyridyl)benzoic acid: Contains a pyridine ring instead of a thiazole ring.
4-Hydroxy-3-(2-furyl)benzoic acid: Features a furan ring in place of the thiazole ring.
Uniqueness
4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of the methyl-substituted thiazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-6-12-9(5-16-6)8-4-7(11(14)15)2-3-10(8)13/h2-5,13H,1H3,(H,14,15) |
InChIキー |
JPWBSEMONHONID-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



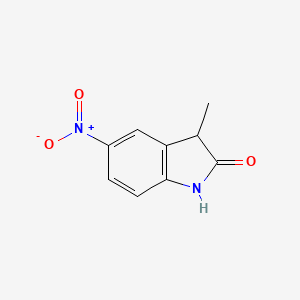
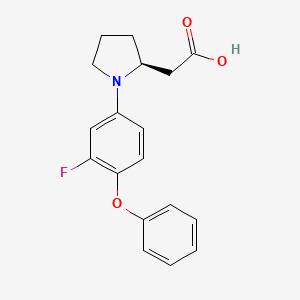

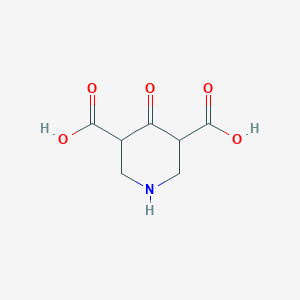
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)


